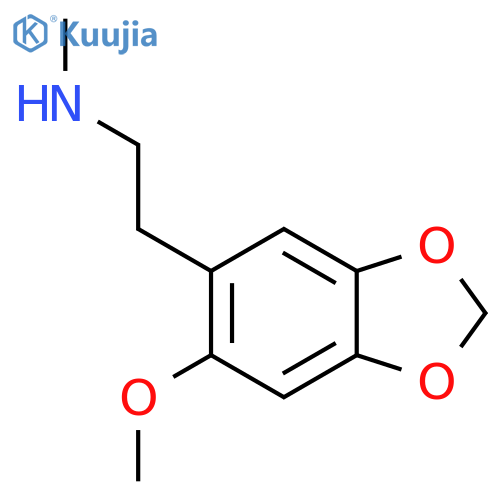Cas no 1556604-94-4 (2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine)

1556604-94-4 structure
商品名:2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine
2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine
- [2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine
- EN300-1989318
- 1556604-94-4
-
- インチ: 1S/C11H15NO3/c1-12-4-3-8-5-10-11(15-7-14-10)6-9(8)13-2/h5-6,12H,3-4,7H2,1-2H3
- InChIKey: KPERONKZGFWHEA-UHFFFAOYSA-N
- ほほえんだ: O1COC2=CC(=C(C=C12)CCNC)OC
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 39.7Ų
2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1989318-1.0g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 1g |
$1442.0 | 2023-05-26 | ||
| Enamine | EN300-1989318-2.5g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 2.5g |
$2828.0 | 2023-09-16 | ||
| Enamine | EN300-1989318-0.25g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 0.25g |
$1328.0 | 2023-09-16 | ||
| Enamine | EN300-1989318-5.0g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 5g |
$4184.0 | 2023-05-26 | ||
| Enamine | EN300-1989318-0.05g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 0.05g |
$1212.0 | 2023-09-16 | ||
| Enamine | EN300-1989318-10.0g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 10g |
$6205.0 | 2023-05-26 | ||
| Enamine | EN300-1989318-0.5g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 0.5g |
$1385.0 | 2023-09-16 | ||
| Enamine | EN300-1989318-0.1g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 0.1g |
$1269.0 | 2023-09-16 | ||
| Enamine | EN300-1989318-1g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 1g |
$1442.0 | 2023-09-16 | ||
| Enamine | EN300-1989318-5g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 5g |
$4184.0 | 2023-09-16 |
2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
1556604-94-4 (2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine) 関連製品
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
